Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
The compound “Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate” is a complex organic molecule. It contains several functional groups including an ethyl group, an acetamido group, a pyrazolo[1,5-a]pyridine group, and a carboxylate group. The presence of the 3,4-dimethoxyphenyl group suggests that it might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring system. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups and the heterocyclic ring system. For example, the acetamido group might be involved in reactions with nucleophiles, while the carboxylate group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylate group might make it somewhat polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
Novel Synthesis Methods : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into various heterocyclic compounds, demonstrating the versatility of ethyl carboxylate derivatives in organic synthesis (Harb et al., 1989). This reflects on the methodology that might be applicable for synthesizing the compound of interest by altering the nucleophilic reagents.
Characterization and Structural Analysis : The synthesis, spectroscopic, and structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate provides insight into the crystallization and molecular geometry, which could inform similar analyses for the chemical (Viveka et al., 2016).
Chemical Reactivity and Derivative Synthesis
- Reactivity and Derivative Formation : Studies on the treatment of ethyl (heteroalkylidene)aminopyrazole-4-carboxylates with various reagents offer insights into potential pathways for generating novel derivatives with potential biological or material applications (Maqestiau & Eynde, 1987).
Potential Biological Activities
- Anti-inflammatory Applications : Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have shown significant anti-inflammatory activity, suggesting that modifications on the pyrazole scaffold, similar to the structure of interest, could yield compounds with desirable biological activities (Khanal et al., 2018).
Theoretical and Computational Studies
- Theoretical Insights : Research into the molecular geometry and electronic structure-property relationships of similar compounds via density functional theory (DFT) offers a framework for predicting the behavior and properties of the compound of interest through computational models (Viveka et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-4-28-20(25)15-12-21-23-8-7-14(11-16(15)23)22-19(24)10-13-5-6-17(26-2)18(9-13)27-3/h5-9,11-12H,4,10H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFREWCHYXBNPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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